molecular formula C13H18N4 B1622784 2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 794582-36-8

2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B1622784
CAS No.: 794582-36-8
M. Wt: 230.31 g/mol
InChI Key: XNHBRUJFXUNHFT-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features an imidazo[1,2-a]pyridine core, a privileged scaffold known for its diverse pharmacological activities, which is strategically functionalized with a methyl-substituted piperazine moiety. The piperazine group is a common pharmacophore that enhances molecular interactions and improves solubility, making it a valuable structural component in drug discovery. The imidazo[1,2-a]pyridine scaffold has demonstrated potent anticonvulsant activity in pre-clinical research, with synthesized derivatives showing efficacy in established models such as the Maximal Electroshock (MES) test . Furthermore, structurally related compounds containing both methyl-substituted heterocyclic systems and piperazine units have been investigated for their in vitro antiproliferative activity against a range of human cancer cell lines, suggesting potential applications in oncology research . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules aimed at exploring new biological pathways. Its structure serves as a foundation for developing potent and selective ligands for various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations concerning the use of this substance.

Properties

IUPAC Name

2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h2-4,7,14H,5-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHBRUJFXUNHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406915
Record name 2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794582-36-8
Record name 2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Therapeutic Applications

The compound is primarily noted for its potential as a therapeutic agent in various medical fields. Its structural characteristics allow it to interact with multiple biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, exhibit significant antimicrobial properties . For instance, studies have shown that these compounds can inhibit the growth of mycobacteria, including strains resistant to conventional treatments . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer effects. They have shown promise in targeting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The ability to modify the chemical structure allows for enhanced potency and selectivity against specific cancer types .

Neurological Disorders

Recent studies suggest that compounds like this compound may serve as potential treatments for neurological disorders by acting as P2X3 receptor antagonists. This receptor is implicated in pain signaling pathways, and its inhibition could lead to novel analgesics .

Multicomponent Reactions

Multicomponent reactions (MCRs) are commonly used to synthesize imidazo[1,2-a]pyridine derivatives efficiently. These reactions allow for the simultaneous formation of multiple bonds in a single step, reducing the number of synthetic steps required .

Condensation Reactions

Condensation reactions involving piperazine and imidazo[1,2-a]pyridine precursors are also prevalent. This method typically involves the reaction of an aldehyde with piperazine followed by cyclization to form the desired compound .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in therapeutic contexts.

Antimycobacterial Agents

Moraski et al. developed a series of imidazo[1,2-a]pyridine derivatives that demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis. Their findings indicate that structural modifications can significantly enhance efficacy against resistant strains .

Drug Development for Cancer

A study on various imidazo[1,2-a]pyridine derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. The research emphasizes the importance of structural diversity in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against mycobacterial infections
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential P2X3 receptor antagonism

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Key Structural Differences

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to substituent positioning and electronic effects. Below is a comparative analysis:

Compound Name/ID Substituents (Positions) Key Functional Groups Biological Activity/Notes Reference
2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine Methyl (C2), Piperazinylmethyl (C3) Piperazine, Methyl Potential antiulcer activity (H+/K+-ATPase inhibition)
2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine 4-Nitrophenyl (C2), Piperazinylmethyl (C3) Nitrophenyl, Piperazine Fluorescence applications; structural analog for receptor studies
8p () 6-Chloro-2-methyl, 4-methoxy-2-nitrophenyl-triazole-piperazine Chloro, Triazole, Nitrophenyl Antitrypanosomal/antileishmanial activity (IC₅₀ values not reported)
2h () Methyl (R4), Biphenyl side chain Methyl, Biphenyl Highest AChE inhibition (IC₅₀ = 79 µM)
SCH 28080 () 3-(Cyanomethyl), 8-(Phenylmethoxy) Cyanomethyl, Benzyloxy Potent gastric antisecretory agent (H+/K+-ATPase inhibitor)
Electronic and Steric Effects
  • Piperazine Modifications : The piperazinylmethyl group in the target compound enhances water solubility and facilitates hydrogen bonding, critical for receptor interactions. Analogues with bulkier substituents (e.g., biphenyl in compound 2h) exhibit steric hindrance, reducing AChE inhibition .
  • Methyl vs. Halogen Substituents: Methyl groups (C2 in the target compound) improve lipophilicity, whereas chloro substituents (e.g., 8p in ) enhance electrophilicity, influencing antitrypanosomal activity .
Cholinesterase Inhibition
  • Compound 2h (methyl at R4, biphenyl side chain) demonstrated the highest AChE inhibition (IC₅₀ = 79 µM) among imidazo[1,2-a]pyridines, outperforming the reference compound 2f (IC₅₀ = 208 µM) .
  • In contrast, adamantyl-substituted derivatives (e.g., 2a–e in ) showed weak inhibition (IC₅₀ > 270 µM), highlighting the importance of aromatic side chains .
Antimicrobial and Antiparasitic Activity
Antiulcer Activity
  • The target compound shares structural similarities with SCH 28080 (), a known H+/K+-ATPase inhibitor. However, SCH 28080’s cyanomethyl and benzyloxy groups confer superior antisecretory effects compared to the piperazinylmethyl substituent in the target compound .

Biological Activity

2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique nitrogen-containing heterocyclic structure, which contributes to its pharmacological potential. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H18N4
  • Molecular Weight : 230.32 g/mol
  • CAS Number : 794582-36-8

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including 2-Methyl-3-(piperazin-1-ylmethyl), have been studied for various biological activities:

1. Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain analogs displayed IC50 values comparable to established chemotherapeutics like doxorubicin in human cancer cell lines .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis. A recent study reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against specific bacterial strains .

3. Anticonvulsant Effects

Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine may possess anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine moiety enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Substitution on the imidazo ringEnhances anticancer potency
Variations in piperazine substituentsModulates anticonvulsant effects
Presence of electron-withdrawing groupsIncreases antimicrobial efficacy

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated several imidazo[1,2-a]pyridine derivatives for their anticancer properties against human breast cancer cells. The results indicated that compounds with specific substitutions exhibited IC50 values lower than those of standard treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized a series of imidazo derivatives and tested them against drug-resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Q & A

Q. What are the common synthetic strategies for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives?

The C-3 position can be functionalized via Friedel-Crafts acylation using AlCl3 catalysis, enabling the synthesis of acetylated derivatives . Copper-catalyzed three-component coupling (TCC) reactions with 2-aminopyridines, arylaldehydes, and alkynes offer a one-pot approach . Multicomponent reactions, oxidative coupling, and tandem reactions are also widely employed, as reviewed in synthetic methodologies .

Q. How can NMR and mass spectrometry be utilized to characterize newly synthesized imidazo[1,2-a]pyridine derivatives?

¹H and ¹³C NMR spectroscopy confirm structural integrity by resolving proton environments and carbon frameworks, such as distinguishing methyl groups or piperazine moieties . High-resolution mass spectrometry (HRMS) validates molecular weights and purity, as demonstrated in antileishmanial compound analyses . Melting point determination further corroborates crystalline stability .

Q. What analytical techniques are critical for confirming the purity and structure of imidazo[1,2-a]pyridine compounds?

Combined use of NMR, HRMS, and chromatographic methods (e.g., HPLC) ensures structural accuracy and purity. For example, ESI-MS data in antileishmanial studies confirmed molecular formulas, while TLC monitored reaction progress .

Advanced Research Questions

Q. What factors influence the COX-2 inhibitory activity of imidazo[1,2-a]pyridine derivatives, and how can structural modifications optimize selectivity?

Substituent size and electronic properties at C-3 critically affect COX-2 binding. Mannich bases with morpholine groups showed higher selectivity (IC50 = 0.07 µM, selectivity index = 217.1) compared to phenylamino derivatives . Systematic SAR studies, including steric and electronic modulation, can refine selectivity while maintaining potency.

Q. How do radical functionalization strategies enhance the diversity of imidazo[1,2-a]pyridine derivatives in drug discovery?

Transition metal-catalyzed C–H activation, metal-free oxidative coupling, and photoredox catalysis enable direct C–C or C–heteroatom bond formation at the C-2 or C-3 positions . For example, Cu-catalyzed reactions with N-tosylhydrazones yield vinyl or aryl-substituted derivatives, expanding chemical space for biological screening .

Q. How can computational models predict the binding affinity of imidazo[1,2-a]pyridine derivatives to biological targets like GABA receptors?

Molecular docking and molecular dynamics simulations, parameterized with validated receptor models, predict ligand-receptor interactions. For instance, acetylated derivatives were screened against GABA receptors to prioritize synthesis targets . Free energy calculations (e.g., MM-GBSA) further quantify binding thermodynamics.

Q. What are the challenges in reconciling contradictory biological activity data across different imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from subtle structural variations (e.g., substituent polarity) or assay conditions. For example, 2-thioalkyl derivatives showed no antibacterial activity despite structural similarity to active analogs . Methodological solutions include standardized bioassays, matched molecular pair analysis, and meta-analyses of substituent effects .

Q. How do crystal packing interactions influence the physicochemical properties of imidazo[1,2-a]pyridine derivatives?

X-ray diffraction studies reveal that π–π stacking and C–H⋯N hydrogen bonding dictate solubility and stability. For example, nitro-substituted derivatives exhibit tighter packing, reducing bioavailability, while cyano groups enhance luminescence via intramolecular charge transfer .

Q. What methodologies enable the synthesis of imidazo[1,2-a]pyridine-based fluorescent probes?

Cyano and hydroxyphenyl substituents facilitate excited-state intramolecular proton transfer (ESIPT), as seen in 6-cyano-2-(2′-hydroxyphenyl) derivatives. Photophysical characterization via UV-Vis, fluorescence spectroscopy, and time-resolved decay assays quantifies quantum yields and Stokes shifts .

Q. What role does the piperazine moiety play in the pharmacological profile of 2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine derivatives?

Piperazine enhances solubility via protonation at physiological pH and enables hydrogen bonding with targets. In antitrypanosomal compounds, piperazine-linked triazoles improved membrane permeability and target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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